7-Fluoro-1H-indole-3-carboxylic acid
Overview
Description
7-Fluoro-1H-indole-3-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 7th position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications .
Mechanism of Action
Target of Action
7-Fluoro-1H-indole-3-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found to be biologically active compounds used for the treatment of various disorders, including cancer cells and microbes . They bind with high affinity to these targets, making them effective therapeutic agents .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit viral activity by interacting with specific proteins in the virus .
Biochemical Pathways
Indole derivatives, including this compound, are involved in various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure, which can affect their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For instance, if the compound targets a protein involved in cell proliferation, it could potentially inhibit the growth of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other molecules can either enhance or inhibit the compound’s action .
Biochemical Analysis
Cellular Effects
Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-indole-3-carboxylic acid typically involves the fluorination of indole derivatives. One common method includes the lithiation of 5-bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine followed by treatment with trimethylstannane chloride and subsequent reaction with Selectfluor to yield the desired fluorinated product . Another approach involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration and cyclization reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination techniques using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.
Nucleophilic Addition: The carboxylic acid group can undergo nucleophilic addition reactions, forming esters and amides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Addition: Reagents such as alcohols, amines, and hydrazines are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Electrophilic Substitution: Halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Addition: Esters, amides, and hydrazones.
Oxidation and Reduction: Various oxidized and reduced forms of the compound
Scientific Research Applications
7-Fluoro-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of advanced materials and chemical processes
Comparison with Similar Compounds
Indole-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoroindole: Fluorine atom at a different position, leading to variations in reactivity and applications.
Indole-3-acetic acid: A plant hormone with distinct biological functions compared to 7-Fluoro-1H-indole-3-carboxylic acid
Uniqueness: this compound stands out due to the presence of the fluorine atom at the 7th position, which significantly enhances its chemical stability, reactivity, and biological activity. This unique feature makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-fluoro-1H-indole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNHSQYGVIUBBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651658 | |
Record name | 7-Fluoro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858515-66-9 | |
Record name | 7-Fluoro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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